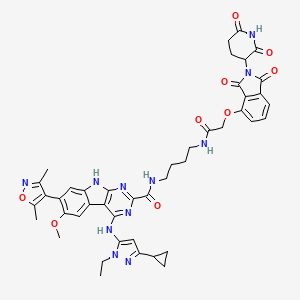
PROTAC BET Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BET Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade bromodomain and extra-terminal (BET) proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in regulating gene expression and have been implicated in various diseases, including cancer . This compound achieves targeted protein degradation by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Mechanism of Action
Target of Action
PROTAC BET Degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD2, BRD3, and BRD4 . These proteins play crucial roles in gene expression and cell growth, making them attractive targets for therapeutic intervention .
Mode of Action
This compound operates by forming a ternary complex with its target proteins and an E3 ubiquitin ligase . This interaction facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation Instead, they induce the degradation of the target protein, allowing them to target proteins that are considered “undruggable” by traditional medicine due to the lack of a significant binding pocket in the active site .
Biochemical Pathways
The action of this compound involves the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells . The UPS is responsible for the degradation of short-lived proteins and soluble misfolded proteins . The PROTAC molecule recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its ability to be recycled and induce multiple rounds of target protein degradation .
Result of Action
The result of this compound action is the selective degradation of its target proteins, leading to changes at the molecular and cellular levels . By degrading BRD2, BRD3, and BRD4, this compound can potentially disrupt gene expression and cell growth pathways, offering therapeutic benefits .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the basal expression level of the target protein and rates of revival of protein synthesis can also impact the degradation efficiency
Biochemical Analysis
Biochemical Properties
PROTAC BET Degrader-1 interacts with BET proteins, specifically BRD2, BRD3, and BRD4 . The nature of these interactions involves the formation of a ternary complex between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Cellular Effects
This compound has significant effects on various types of cells. It decreases the levels of BRD2, BRD3, and BRD4 proteins in cells at low concentrations . This can influence cell function by affecting cell signaling pathways and gene expression, particularly those regulated by BET proteins. For example, it has been shown to inhibit the growth of certain leukemia cell lines .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex between the PROTAC molecule, the target protein (BRD2, BRD3, or BRD4), and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in certain leukemia cell lines . The degradation effect of this compound is not only potent but also sustained over time .
Dosage Effects in Animal Models
For instance, PSMA-guided PROTACs enhanced drug exposure in prostate cancer tumor tissues, prolonged half-life, and consequently achieved stronger and more sustained therapeutic effects .
Metabolic Pathways
This compound operates through the ubiquitin-proteasome system (UPS), a major protein degradation pathway in cells . The UPS involves various ubiquitin ligases and de-ubiquitinating enzymes. The PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BET Degrader-1 involves the conjugation of a ligand for the BET proteins with a ligand for the E3 ubiquitin ligase, connected by a linker . The synthetic route typically includes the following steps:
Synthesis of BET Ligand: The BET ligand is synthesized through a series of chemical reactions, including amide coupling and Suzuki-Miyaura cross-coupling.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand is synthesized separately, often involving similar coupling reactions.
Linker Attachment: The linker is attached to the BET ligand and the E3 ligase ligand through amide bond formation.
Final Conjugation: The final step involves the conjugation of the BET ligand-linker intermediate with the E3 ligase ligand-linker intermediate to form the complete PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PROTAC BET Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at specific functional groups within the ligands.
Substitution: Substitution reactions are common during the synthesis of the ligands and the linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like palladium catalysts and bases such as sodium hydroxide are employed.
Major Products
The major products formed from these reactions include the intermediate compounds during synthesis and the final this compound molecule .
Scientific Research Applications
PROTAC BET Degrader-1 has a wide range of scientific research applications:
Chemistry: It is used to study the degradation of BET proteins and their role in gene regulation.
Comparison with Similar Compounds
Similar Compounds
ARV-825: Another PROTAC targeting BET proteins, but with different ligands and linker structure.
dBET1: A PROTAC that also targets BET proteins but uses a different E3 ligase ligand.
MZ1: A PROTAC that selectively degrades BRD4, a member of the BET protein family.
Uniqueness
PROTAC BET Degrader-1 is unique in its specific combination of ligands and linker, which provides high selectivity and potency in degrading BET proteins. Its design allows for efficient recruitment of the E3 ubiquitin ligase and effective degradation of the target proteins at low concentrations .
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUZGFDBDQACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N11O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
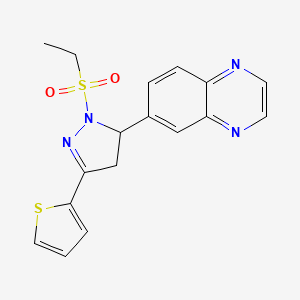
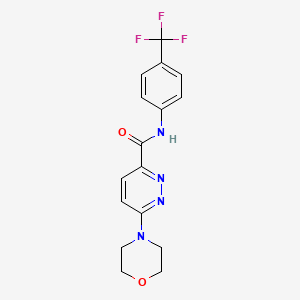
![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)
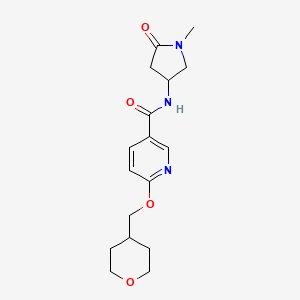
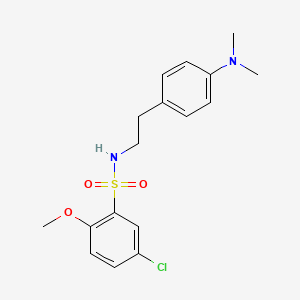
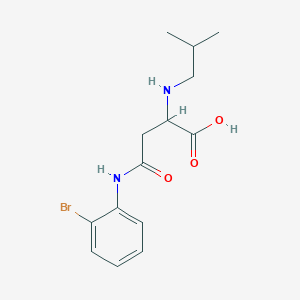
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)
![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2938440.png)
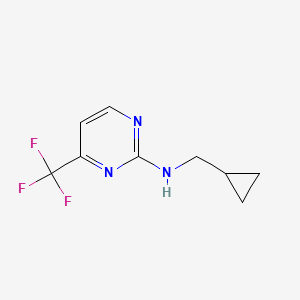
![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
![1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2938446.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
